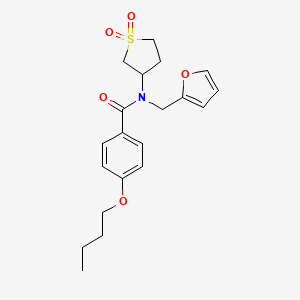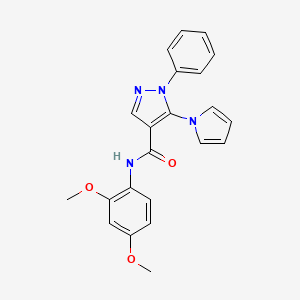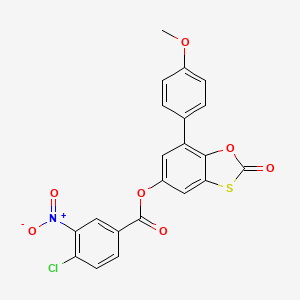
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2,5-dimethoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2,5-dimethoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodiazole ring, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2,5-dimethoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Ring: Starting with o-phenylenediamine and an appropriate carboxylic acid or its derivative, the benzodiazole ring is formed through a cyclization reaction.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride.
Formation of the Pyrrolone Ring: The final step involves the formation of the pyrrolone ring through a cyclization reaction, often using a suitable amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzodiazole ring, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolone ring, potentially converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and dimethoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities can be explored through various bioassays and molecular biology techniques.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it might interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique combination of functional groups might impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2,5-dimethoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodiazole ring could be involved in binding to specific protein targets, while the dimethoxyphenyl group might enhance membrane permeability or binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the dimethoxy groups, which might affect its biological activity and chemical reactivity.
4-(1H-1,3-Benzodiazol-2-YL)-1-(2,5-dimethoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one: Lacks the amino group, potentially altering its reactivity and interaction with biological targets.
5-Amino-1-(2,5-dimethoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one: Lacks the benzodiazole ring, which could significantly change its chemical properties and applications.
Uniqueness
The presence of both the benzodiazole ring and the dimethoxyphenyl group in 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-(2,5-dimethoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one makes it unique. This combination of functional groups can lead to distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-(2,5-dimethoxyphenyl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H18N4O3/c1-25-11-7-8-16(26-2)14(9-11)23-10-15(24)17(18(23)20)19-21-12-5-3-4-6-13(12)22-19/h3-9,20,24H,10H2,1-2H3,(H,21,22) |
InChI Key |
AVHPCGHGRWTDHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11414011.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11414014.png)
![2-({[4-(4-chlorophenoxy)butyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B11414021.png)
![Diethyl {5-[(pyridin-3-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11414040.png)
![5-methyl-3-[2-(pentyloxy)benzyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B11414045.png)
![9-(4-fluorophenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B11414053.png)
![Dimethyl {2-[(1E)-2-phenylethenyl]-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL}phosphonate](/img/structure/B11414060.png)


![4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11414076.png)


![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11414098.png)
![5-chloro-2-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11414106.png)
